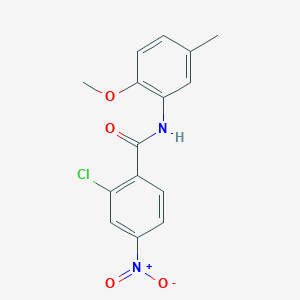

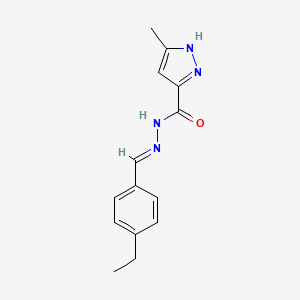

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMNB belongs to the class of benzamide derivatives, which have been extensively studied for their biological properties.

Scientific Research Applications

Catalysis and Chemical Reactions

Various nitroarenes, including compounds with chloro, methyl, or methoxy substituents, have been studied for their potential in chemical reactions. One example is the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst, where compounds like 4-chloronitrobenzene showed high conversion and selectivity under specific conditions (Watanabe et al., 1984).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Studies reveal that methoxy substituents enhance inhibition efficiency, and these compounds show high adsorption at metal/electrolyte interfaces (Mishra et al., 2018).

Antitumor and Antimicrobial Activity

The synthesis and characterization of various derivatives, including those with chloro, nitro, and methoxy substituents, have shown potential in antitumor and antimicrobial applications. Studies using assays like MTT and X-ray diffraction methods have been conducted to explore these properties (He et al., 2014).

Photocatalysis

Investigations into photocatalytic oxidation of compounds, including benzyl alcohol derivatives like 4-methoxybenzyl alcohol, have been carried out. These studies explore the use of titanium dioxide under visible light irradiation for selective oxidation into corresponding aldehydes, suggesting applications in environmental remediation and chemical synthesis (Higashimoto et al., 2009).

Molecular Interaction Studies

Research on the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide has been conducted, including XRD studies revealing the high pyramidality degree of its amide nitrogen atom. These findings are significant for understanding molecular interactions and designing new compounds (Shtamburg et al., 2012).

properties

IUPAC Name |

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-9-3-6-14(22-2)13(7-9)17-15(19)11-5-4-10(18(20)21)8-12(11)16/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVVNCWHABEWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)